molecular formula C9H7Cl2NO B12220105 N-(2,2-dichlorovinyl)benzamide CAS No. 29431-43-4

N-(2,2-dichlorovinyl)benzamide

Cat. No.: B12220105
CAS No.: 29431-43-4
M. Wt: 216.06 g/mol
InChI Key: KPHFIGBUDFKPJW-UHFFFAOYSA-N
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Description

Benzamide, N-(2,2-dichloroethenyl)- is an organic compound with the molecular formula C₉H₇Cl₂NO It is a derivative of benzamide where the amide nitrogen is substituted with a 2,2-dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2,2-dichloroethenyl)- typically involves the reaction of benzoyl chloride with 2,2-dichloroethenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature to avoid any side reactions .

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-(2,2-dichloroethenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzamide, N-(2,2-dichloroethenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2,2-dichloroethenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the 2,2-dichloroethenyl group.

    N-(2,2-dichloroethenyl)benzamide: A closely related compound with similar chemical properties.

    4-bromo-N-(2,2-dichloroethenyl)benzamide: A derivative with a bromine atom on the benzene ring.

Uniqueness: Benzamide, N-(2,2-dichloroethenyl)- is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,2-dichloroethenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFIGBUDFKPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366665
Record name N-(2,2-dichlorovinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29431-43-4
Record name N-(2,2-dichlorovinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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